Atropine octabromide

Description

However, based on nomenclature conventions, "octabromide" implies the addition of eight bromine atoms to the parent compound atropine. Atropine itself is a tropane alkaloid derived from plants like Atropa belladonna and acts as a competitive antagonist of muscarinic acetylcholine receptors, with applications in treating bradycardia, organophosphate poisoning, and as a mydriatic agent . Modifications such as bromination typically alter solubility, stability, and receptor-binding affinity, but specific data on atropine octabromide remain unverified in the literature provided.

Properties

CAS No. |

5843-82-3 |

|---|---|

Molecular Formula |

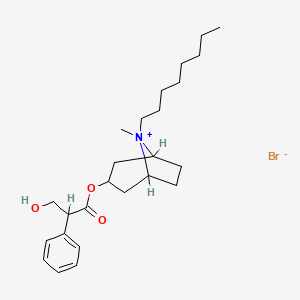

C25H40BrNO3 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(8-methyl-8-octyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C25H40NO3.BrH/c1-3-4-5-6-7-11-16-26(2)21-14-15-22(26)18-23(17-21)29-25(28)24(19-27)20-12-9-8-10-13-20;/h8-10,12-13,21-24,27H,3-7,11,14-19H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

DLZGOGBFEPLEJA-UHFFFAOYSA-M |

SMILES |

CCCCCCCC[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Canonical SMILES |

CCCCCCCC[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Synonyms |

atropine-N-octylbromide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights key differences between atropine and its analogs, which may inform hypothetical comparisons with atropine octabromide. Below is a comparative analysis of relevant compounds:

Atropine vs. Apoatropine

- Structure: Apoatropine (C₁₇H₂₁NO₂) is derived from atropine via nitric acid treatment, resulting in a modified ester configuration. This compound would theoretically replace hydrogen atoms with bromine, significantly increasing molecular weight and altering lipophilicity .

- Pharmacology : Apoatropine retains antispasmodic properties but is highly toxic, limiting clinical use. Atropine, by contrast, has a well-established safety profile in controlled doses .

- Applications : Atropine is used in emergency medicine, while apoatropine’s toxicity restricts it to research contexts .

Atropine vs. Homatropine

- Chromatographic Behavior : Evidence shows that atropine and homatropine (a methyl ester derivative) exhibit distinct chiral separation patterns in liquid chromatography. Atropine’s resolution improves with anionic additives like 2-phenylbutyric acid, while homatropine’s chiral selectivity is suppressed under similar conditions .

- Clinical Use : Homatropine is primarily used as a mydriatic with shorter duration than atropine, reflecting structural modifications that reduce receptor-binding persistence .

Atropine vs. Scopolamine

- Receptor Affinity : Both are tropane alkaloids, but scopolamine has greater central nervous system penetration due to its ability to cross the blood-brain barrier, unlike atropine .

- Toxicity: Scopolamine’s psychoactive effects (e.g., hallucinations) contrast with atropine’s peripheral anticholinergic effects, underscoring the impact of minor structural differences on bioactivity .

Data Table: Key Properties of Atropine and Analogous Compounds

Research Findings on Separation and Interaction Mechanisms

- Chiral Separation : Atropine and homatropine show divergent behaviors in chiral chromatography. (R)- and (S)-2-phenylbutyric acid enhance atropine’s resolution by forming solute-specific complexes, while homatropine’s retention mechanisms are less dependent on these additives .

- Thermodynamic Insights : Van’t Hoff plots indicate that atropine’s enantiomeric separation is entropy-driven, whereas homatropine’s process is enthalpy-dominated, reflecting differences in molecular interactions .

Limitations and Contradictions in Evidence

- No direct data on this compound exist in the provided sources, necessitating caution in extrapolating properties from brominated analogs.

- Apoatropine’s derivation from atropine via nitric acid () conflicts with scopolamine’s natural occurrence (), highlighting variability in synthetic vs. natural pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.